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Survivin (80-88)

Cat. No.: B1574945
Attention: For research use only. Not for human or veterinary use.
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Description

Survivin (80-88), with the amino acid sequence AYACNTSTL, is a peptide fragment derived from the survivin-2B isoform, an anti-apoptotic protein overexpressed in a wide variety of human cancers but largely absent in most normal, terminally differentiated tissues . This specific epitope is presented by the HLA-A 24:02 major histocompatibility complex (MHC) class I molecule, making it a critical tool for researchers investigating T-cell-mediated immune responses against tumors, particularly in populations where the HLA-A 24:02 allele is prevalent . The parent protein, survivin, is a dual-function protein that acts as a key regulator of cell division by being an essential component of the Chromosomal Passenger Complex (CPC) and as a potent inhibitor of apoptosis . Its overexpression in cancers is strongly associated with poor prognosis, chemotherapy resistance, and high tumor recurrence rates . Consequently, survivin-derived peptides like Survivin (80-88) are prominent targets for cancer immunotherapy development. This peptide is instrumental in applications such as the in vitro stimulation and detection of antigen-specific cytotoxic T lymphocytes (CTLs) using techniques like ELISPOT, intracellular cytokine staining (ICS), and tetramer assays . Its research value is underscored by its use in preclinical and clinical studies for cancers including colorectal cancer, oral cancer, pancreatic cancer, and sarcoma, demonstrating its ability to induce immunogenic and clinically relevant T-cell responses . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any human use.

Properties

sequence

AYACNTSTL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Survivin (80-88); survivin-2B (80-88); Baculoviral IAP repeat-containing protein 5 (80-88)

Origin of Product

United States

Molecular and Cellular Biology of the Survivin Protein: Context for Epitope Functionality

Subcellular Localization and Compartment-Specific Functions of Survivin

Nuclear Localization and Mitotic Regulation

The nuclear localization of survivin is critical for its role in orchestrating mitosis. mdpi.com Although it lacks a classical nuclear localization signal, survivin is found in the nucleus where it plays a pivotal role in cell division. mdpi.com During the G2 phase of the cell cycle, survivin starts to accumulate at the centromeres. jcancer.org As the cell progresses into prophase and metaphase, it becomes abundant at the inner centromeres. jcancer.org This specific localization is not static; survivin is a dynamic protein.

At the onset of anaphase, survivin relocates from the chromosomes to the central spindle. jcancer.org Finally, during cytokinesis, the terminal stage of cell division, survivin concentrates at the midbody, a transient structure essential for the physical separation of the two daughter cells. jcancer.org This precise spatio-temporal localization underscores its importance in ensuring the fidelity of mitosis.

Cytoplasmic and Mitochondrial Localization in Apoptosis Control

Beyond its nuclear functions, survivin is also found in the cytoplasm and mitochondria, where it primarily exerts its anti-apoptotic effects. mdpi.comresearchgate.net The export of survivin from the nucleus to the cytoplasm is an active process mediated by the nuclear export receptor Crm1. mdpi.comembopress.org A significant portion of cytoplasmic survivin is associated with the mitochondria. researchgate.net

Upon receiving apoptotic stimuli, a pool of survivin is released from the mitochondria into the cytosol. aacrjournals.orgjci.orgnih.gov This release is a critical step in its anti-apoptotic function, as it allows survivin to interfere with the caspase cascade, a family of proteases that execute programmed cell death. jci.orgnih.gov The ability of mitochondrial survivin to be discharged into the cytoplasm in response to death signals highlights a key mechanism by which cancer cells can evade apoptosis. jci.org The aryl hydrocarbon receptor-interacting protein (AIP) has been identified as a factor that can mediate the import of survivin into the mitochondria. nih.gov

Role of Survivin in Cell Cycle Progression and Mitotic Regulation

Survivin's role in cell division is fundamental and widely accepted. aacrjournals.org Its expression is tightly linked to the cell cycle, with levels peaking during the G2/M phase, where it is essential for proper mitotic progression. indonesianjournalofcancer.or.id The degradation of survivin occurs in the G1 phase via the ubiquitin-proteasome pathway, ensuring its levels are kept low in non-dividing cells. aacrjournals.org

Overexpression of survivin has been shown to accelerate the transition through the S phase of the cell cycle. jcancer.org This is achieved through its interaction with cyclin-dependent kinase 4 (CDK4), leading to the phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor that controls the G1/S checkpoint. jcancer.org

Association with the Chromosomal Passenger Complex (CPC)

A cornerstone of survivin's mitotic function is its role as a core component of the Chromosomal Passenger Complex (CPC). indonesianjournalofcancer.or.idaacrjournals.org The CPC is a master regulator of mitosis, ensuring accurate chromosome segregation and cytokinesis. frontiersin.org This complex is composed of four key proteins: the enzymatic core Aurora B kinase, and the non-enzymatic subunits Inner Centromere Protein (INCENP), Borealin, and Survivin. frontiersin.orguni-muenchen.de

Survivin, along with Borealin and a part of INCENP, forms a subcomplex that is essential for targeting the entire CPC to the centromeres during the early stages of mitosis. uni-muenchen.de The crystal structure of this core reveals a tight three-helical bundle formed by the association of Borealin and INCENP with the helical domain of survivin. nih.gov This structural arrangement highlights the functional interdependence of these proteins. nih.gov The interaction of survivin with phosphorylated histone H3 is a key step in recruiting the CPC to the centromeres. mdpi.com

Regulation of Chromosome Segregation and Cytokinesis

As a vital part of the CPC, survivin is intimately involved in the precise mechanics of chromosome segregation and cytokinesis. aacrjournals.orgwaocp.org The CPC, through the kinase activity of Aurora B, corrects improper attachments between kinetochores and microtubules of the mitotic spindle, a crucial step for preventing chromosomal instability. molbiolcell.org

Following the separation of sister chromatids in anaphase, the CPC, including survivin, relocates to the central spindle and then to the midbody. molbiolcell.org This relocalization is critical for the proper formation of the contractile ring and the ultimate cleavage of the cell into two. molbiolcell.org Depletion or inhibition of survivin leads to defects in these processes, often resulting in failed cytokinesis and the formation of multinucleated cells, a hallmark of genomic instability. pnas.orgresearchgate.net

Mechanisms of Survivin-Mediated Apoptosis Inhibition

Survivin is a key player in the inhibition of apoptosis, a process that is often deregulated in cancer. mdpi.comnih.gov It can interfere with both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. jcancer.orgnih.gov

The anti-apoptotic function of survivin is primarily attributed to its ability to modulate the activity of caspases. researchgate.net A pool of survivin located in the mitochondria is released into the cytoplasm upon apoptotic stimulation, where it can then interfere with the apoptotic machinery. nih.gov

Interaction with Caspases and IAP Family Members (e.g., XIAP)

The precise mechanism by which survivin inhibits caspases has been a subject of some debate. jcancer.orgmdpi.com While some studies suggest that survivin can directly bind to and inhibit effector caspases such as caspase-3 and caspase-7, as well as the initiator caspase-9, other reports have not confirmed this direct interaction. jcancer.org The phosphorylation of survivin at Threonine 34 by CDK1 has been reported to be important for its interaction with caspases. jcancer.orgpnas.org

A significant aspect of survivin's anti-apoptotic function involves its interaction with other IAP family members, particularly X-linked inhibitor of apoptosis protein (XIAP). mdpi.com Survivin can form a complex with XIAP, which enhances the stability of XIAP and synergistically increases its ability to inhibit caspases. nih.gov Furthermore, survivin can sequester the second mitochondria-derived activator of caspases (Smac/DIABLO), a protein that normally antagonizes IAPs. mdpi.com By binding to Smac/DIABLO, survivin prevents it from inhibiting XIAP, thereby allowing XIAP to effectively block caspase activity. mdpi.comresearchgate.net

Compound and Protein Information

NameTypeFunction/Role
Survivin (BIRC5) ProteinInhibitor of apoptosis, regulator of cell division.
Crm1 (Exportin-1) ProteinNuclear export receptor, mediates export of survivin.
Aryl hydrocarbon receptor-interacting protein (AIP) ProteinMediates mitochondrial import of survivin.
Cyclin-dependent kinase 4 (CDK4) ProteinCell cycle kinase, interacts with survivin.
Retinoblastoma protein (Rb) ProteinTumor suppressor, phosphorylated by CDK4.
Aurora B kinase ProteinEnzymatic core of the CPC, regulates mitosis.
Inner Centromere Protein (INCENP) ProteinScaffolding protein of the CPC.
Borealin ProteinComponent of the CPC, interacts with survivin.
Caspase-3 ProteinEffector caspase in apoptosis.
Caspase-7 ProteinEffector caspase in apoptosis.
Caspase-9 ProteinInitiator caspase in the intrinsic apoptotic pathway.
X-linked inhibitor of apoptosis protein (XIAP) ProteinIAP family member, inhibits caspases.
Smac/DIABLO ProteinMitochondrial protein, antagonizes IAPs.
Cyclin-dependent kinase 1 (CDK1) ProteinCell cycle kinase, phosphorylates survivin.

Antagonism of Pro-apoptotic Proteins (e.g., SMAC/DIABLO)

Survivin, a unique member of the inhibitor of apoptosis protein (IAP) family, exerts its anti-apoptotic function in part by counteracting pro-apoptotic proteins, most notably the Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with low pI (SMAC/DIABLO). scispace.com Upon apoptotic stimuli, SMAC/DIABLO is released from the mitochondrial intermembrane space into the cytosol. reactome.org In the cytosol, SMAC/DIABLO typically promotes apoptosis by binding to and neutralizing IAPs, thereby freeing caspases to execute the cell death program. reactome.orgmdpi.com

Survivin interferes with this process through direct interaction. reactome.orgmdpi.com The baculovirus IAP repeat (BIR) domain of survivin is crucial for this interaction, binding to SMAC/DIABLO. reactome.orgmdpi.com This sequestration of SMAC/DIABLO by survivin prevents it from antagonizing other IAPs, such as XIAP (X-linked inhibitor of apoptosis protein). mdpi.com By binding to SMAC/DIABLO, survivin essentially protects other IAPs from inhibition, allowing them to continue suppressing caspase activity and thereby inhibiting apoptosis. mdpi.com The direct interaction between survivin and SMAC/DIABLO is considered essential for the full anti-apoptotic activity of survivin, particularly in the context of apoptosis induced by certain therapeutic agents. reactome.org Research has focused on developing small-molecule inhibitors that can disrupt the survivin-SMAC/DIABLO interaction, aiming to restore the pro-apoptotic function of SMAC/DIABLO and sensitize cancer cells to treatment. nih.gov

Mitochondrial Involvement in Apoptosis Regulation

The mitochondrion plays a central role in the intrinsic pathway of apoptosis, and survivin is strategically positioned to regulate this pathway. researchgate.netnih.gov A distinct pool of survivin has been identified within the mitochondria of tumor cells. nih.govjci.org In response to death signals, this mitochondrial pool of survivin can be released into the cytosol. nih.govjci.org Once in the cytosol, it functions to inhibit the activation of caspases, particularly the initiator caspase-9. researchgate.netnih.govaacrjournals.org

Survivin's primary mechanism in the mitochondrial pathway is the inhibition of the apoptosome, the protein complex responsible for activating caspase-9. researchgate.net The apoptosome forms when cytochrome c, released from the mitochondria, binds to Apaf-1 and procaspase-9. mdpi.comresearchgate.net Survivin can interfere with this process, possibly by preventing the incorporation of procaspase-9 into the apoptosome complex or by directly inhibiting the activity of mature caspase-9. researchgate.netnih.gov This action effectively blocks the initiation of the caspase cascade that leads to cell death. amegroups.org

Interplay with Key Cellular Signaling Pathways

Survivin expression and function are not isolated but are intricately linked with major cellular signaling networks that govern cell fate. Its role as a nodal protein is underscored by its regulation by and influence on various oncogenic and tumor suppressor pathways.

Regulation by Oncogenic and Tumor Suppressor Pathways (e.g., p53, Wnt, MAPK, PI3K/AKT, STAT3)

The expression of the survivin gene (BIRC5) is tightly controlled by a confluence of signaling pathways that are frequently dysregulated in cancer. nih.gov

p53: The tumor suppressor p53 negatively regulates survivin at the transcriptional level. ub.edunih.gov Wild-type p53 can directly bind to the survivin promoter and repress its expression, thereby promoting apoptosis. nih.govub.edu Conversely, loss or mutation of p53, a common event in cancer, leads to the upregulation of survivin. nih.gov Survivin can also, in turn, modulate p53 function, suggesting a feedback loop. nih.gov

Wnt/β-catenin: The canonical Wnt signaling pathway, when activated, leads to the stabilization and nuclear accumulation of β-catenin. nih.govnih.gov In the nucleus, β-catenin complexes with T-cell factor (TCF) transcription factors to activate target genes, including survivin. nih.govindonesianjournalofcancer.or.id This link positions survivin as a key effector of the pro-proliferative and anti-apoptotic effects of Wnt signaling.

PI3K/AKT: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a potent driver of cell survival and proliferation and a key regulator of survivin expression. ub.eduindonesianjournalofcancer.or.id AKT can promote survivin expression through several mechanisms, including the activation of mTOR and the negative regulation of the Forkhead box O (FOXO) transcription factors, which normally repress survivin. ub.edu A positive feedback loop has also been identified where survivin expression can further activate the PI3K/AKT pathway. nih.gov

MAPK: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the MAPK/ERK cascade, is another critical regulator. ub.eduindonesianjournalofcancer.or.id Growth factors like EGF can activate this pathway, leading to increased survivin levels. ub.edu In some cancers, the upregulation of survivin by oncogenes like HER-2 and RAS is mediated through both the PI3K/AKT and MAPK/ERK pathways. ub.edu

STAT3: The Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor that directly promotes survivin expression. nih.govindonesianjournalofcancer.or.id Cytokines and growth factors can activate STAT3, which then translocates to the nucleus, binds to the survivin promoter, and enhances its transcription. nih.gov This is a crucial mechanism for survival in many cancer types where STAT3 is constitutively active. nih.gov

Post-Translational Regulation by the Ubiquitin-Proteasome System

Beyond transcriptional control, the levels of survivin protein are dynamically regulated through post-translational modifications, primarily via the ubiquitin-proteasome system (UPS). nih.govbiologists.com This system provides a mechanism for the rapid, cell cycle-dependent degradation of survivin. nih.govbiologists.com

Survivin is an inherently short-lived protein, with a half-life of approximately 30 minutes. nih.govbiologists.comresearchgate.net Its stability is tightly linked to the cell cycle, with protein levels peaking at the G2/M phase and rapidly declining in G1. nih.govbiologists.com This degradation during the G1 phase is mediated by the proteasome. nih.govbiologists.com The process involves the tagging of survivin with polyubiquitin (B1169507) chains, which marks it for recognition and degradation by the 26S proteasome. nih.govmdpi.com This ubiquitination is carried out by a complex of enzymes, including E3 ubiquitin ligases like FBXL7 and XIAP. mdpi.com

Conversely, deubiquitinating enzymes (DUBs) can remove ubiquitin tags, thereby stabilizing survivin and preventing its degradation. mdpi.com For instance, USP2 has been identified as a DUB that interacts with and deubiquitinates survivin, enhancing its stability. mdpi.com The structural integrity of survivin, particularly its BIR domain, is essential for its stability; mutations within this domain can sensitize the protein to proteasomal degradation. nih.govbiologists.com The regulation of survivin stability by the UPS is therefore a critical control point, and targeting this pathway represents a potential therapeutic strategy to decrease survivin levels in cancer cells.

Immunological Characterization and Antigenicity of Survivin 80 88

Identification of Survivin (80-88) as an HLA-Restricted Epitope

Survivin (80-88) is a 9-mer peptide with the amino acid sequence AYACNTSTL. karger.com It is derived from survivin-2B, a splice variant of the survivin protein. karger.commblbio.com Survivin itself is a member of the inhibitor of apoptosis protein (IAP) family and is overexpressed in many types of cancer cells while having limited expression in normal adult tissues. nih.govresearchgate.netd-nb.info This differential expression makes it an attractive target for cancer therapies. d-nb.infonih.gov

HLA-A24 Restriction and Specificity for T-Cell Recognition

The immunological significance of Survivin (80-88) lies in its ability to be presented by the Human Leukocyte Antigen (HLA) class I molecule, specifically HLA-A24. karger.comaacrjournals.org HLA-A24 is a common allele, particularly in Japanese and Caucasian populations, making Survivin (80-88) a relevant peptide for a broad patient population. karger.comaacrjournals.org

Studies have demonstrated that the Survivin-2B (80-88) peptide binds to the HLA-A*2402 molecule. aacrjournals.org This binding is a prerequisite for recognition by cytotoxic T lymphocytes (CTLs). The specificity of this interaction is crucial, as CTLs induced by this peptide will primarily recognize and target cells that present the Survivin (80-88) peptide on their HLA-A24 molecules. karger.comaacrjournals.org Research has confirmed that CTLs induced by this peptide exhibit cytotoxic activity against HLA-A24-positive tumor cells that express survivin-2B, but not against HLA-A24-negative cells. aacrjournals.org

Role in CD8+ Cytotoxic T Lymphocyte (CTL) Activation

The presentation of the Survivin (80-88) peptide by HLA-A24 molecules on the surface of antigen-presenting cells (APCs) or tumor cells can lead to the activation of CD8+ CTLs. mblbio.comaacrjournals.org These CTLs are a critical component of the adaptive immune system, responsible for identifying and eliminating cancerous or virally infected cells.

Induction of CTL Response: In vitro studies have successfully induced CTLs from the peripheral blood mononuclear cells (PBMCs) of both cancer patients and healthy donors by stimulating them with the Survivin-2B (80-88) peptide. aacrjournals.org These induced CTLs demonstrate the ability to lyse target cells pulsed with the cognate peptide in an HLA-A24-restricted manner. aacrjournals.orgnih.gov

Recognition of Endogenous Peptide: Importantly, these CTLs can also recognize and kill tumor cells that endogenously process and present the Survivin-2B peptide on their HLA-A24 molecules. aacrjournals.org This indicates that the peptide is naturally presented by tumor cells, making it a valid target for immunotherapy.

Tetramer Analysis: The use of HLA-A24/peptide tetramers has allowed for the detection and quantification of Survivin (80-88)-specific CTL precursors in the blood of HLA-A24-positive cancer patients. karger.comnih.gov This technique has shown an increased frequency of these precursors in cancer patients compared to healthy individuals, suggesting a pre-existing immune recognition of this antigen in the context of cancer. nih.gov

Induction of Survivin (80-88)-Specific Cellular Immune Responses

The ability to induce a robust and specific cellular immune response is a key goal of cancer immunotherapy. The Survivin (80-88) peptide has been shown to be effective in this regard.

Priming and Expansion of Antigen-Specific CTLs

The process of generating an effective CTL response begins with the priming and subsequent expansion of T cells that are specific for the target antigen.

Priming by Antigen-Presenting Cells: Dendritic cells (DCs), which are potent APCs, can be pulsed with the Survivin (80-88) peptide to prime naive CD8+ T cells. nih.govnih.gov This process involves the DC presenting the peptide on its HLA molecules to the T-cell receptor of the CD8+ T cell, along with co-stimulatory signals, leading to T-cell activation. nih.govresearchgate.net

Expansion of CTLs: Once primed, these antigen-specific CTLs can undergo clonal expansion, increasing their numbers to a level sufficient to mount an effective anti-tumor response. nih.gov In vitro expansion protocols have successfully generated large numbers of Survivin (80-88)-specific CTLs for research and potential therapeutic use. nih.govnii.ac.jp

Generation of CD4+ T-Cell Responses

Research has shown that long synthetic peptides derived from the survivin protein can generate both cytotoxic CD8+ and CD4+ T-cell responses. mdpi.com The identification of survivin-derived peptides that can bind to HLA class II molecules and be recognized by CD4+ T cells is an active area of investigation. aai.org A comprehensive analysis has identified several HLA-DR and HLA-DP4-restricted peptides from the survivin sequence capable of priming CD4+ T cells. aai.org The induction of a coordinated CD4+ and CD8+ T-cell response against survivin is considered essential for effective and durable cancer immunotherapy. nih.govmdpi.com

Mechanisms of T-Cell Recognition and Lysis of Survivin-Expressing Cells

The ultimate goal of inducing Survivin (80-88)-specific T cells is the destruction of tumor cells that express survivin. This process involves specific recognition and the execution of cytotoxic effector functions.

The recognition of survivin-expressing tumor cells by CTLs is a highly specific process mediated by the interaction between the T-cell receptor on the CTL and the Survivin (80-88)-HLA-A24 complex on the tumor cell surface. aacrjournals.org This interaction, along with the binding of the CD8 co-receptor, triggers the activation of the CTL's killing machinery.

Once activated, CTLs can lyse target cells through several mechanisms:

Granzyme and Perforin (B1180081) Pathway: CTLs release cytotoxic granules containing perforin and granzymes. Perforin forms pores in the target cell membrane, allowing granzymes to enter and initiate apoptosis (programmed cell death). aacrjournals.org Interestingly, while survivin is an inhibitor of apoptosis, it does not appear to protect tumor cells from CTL-mediated apoptosis induced by granzyme B. aacrjournals.org

Fas/FasL Pathway: CTLs can also express Fas ligand (FasL) on their surface, which binds to the Fas receptor (CD95) on the surface of target cells, leading to the activation of the caspase cascade and apoptosis.

The effectiveness of CTL-mediated lysis has been demonstrated in cytotoxicity assays, where Survivin (80-88)-specific CTLs have been shown to kill HLA-A24-positive, survivin-expressing tumor cell lines. aacrjournals.orgnih.gov

Peptide Presentation by Major Histocompatibility Complex Class I (MHC-I)

The Survivin-2B (80-88) peptide, with the amino acid sequence AYACNTSTL, is recognized as an HLA-A24-restricted antigenic peptide. nih.govmblbio.comresearchgate.netnih.govniph.go.jpnih.govd-nb.info This means that it can be presented by the MHC class I molecule HLA-A*24:02, which is prevalent in approximately 60% of the Japanese population. mblbio.comkarger.com This presentation is a critical first step for the induction of a cellular immune response mediated by CD8+ cytotoxic T lymphocytes (CTLs). mblbio.comnih.gov The process involves the peptide binding to the groove of the HLA-A24 molecule on the surface of antigen-presenting cells (APCs) or tumor cells. google.com This complex is then recognized by the T-cell receptor of specific CTLs. mblbio.com

Studies have shown that this peptide can effectively be loaded onto HLA-A24 molecules, leading to the formation of stable peptide-MHC complexes that can be detected using techniques like tetramer staining. mblbio.comresearchgate.netkarger.com The efficiency of this presentation is a key determinant of the peptide's immunogenicity. Furthermore, the expression of various components of the MHC class I antigen presentation pathway, such as TAP and immunoproteasome subunits, is coordinately regulated and crucial for the effective presentation of peptides like Survivin (80-88). frontiersin.org

Cytotoxicity Against Endogenous Survivin-Expressing Tumor Cells

A significant body of research demonstrates that CTLs specific for Survivin-2B (80-88) can effectively kill tumor cells that endogenously express survivin. nih.gov These CTLs, once activated by recognizing the survivin peptide presented on HLA-A24 molecules, can lyse various cancer cells. nih.govnii.ac.jp

For instance, Survivin-2B (80-88)-specific CTL clones have demonstrated high cytotoxicity against HLA-A24 positive neuroendocrine neoplasm (NEN) cell lines when co-cultured with the peptide. karger.com Similarly, these CTLs have shown cytotoxicity against HLA-A24-positive/survivin-positive adenocarcinoma cells. nih.govnii.ac.jp The cytotoxic activity is HLA-A24 restricted, meaning it is only effective against tumor cells that express this specific MHC allele. karger.comniph.go.jp

The cytotoxic potential of these CTLs has been confirmed in various cancer types, including:

Oral cancer d-nb.infonii.ac.jp

Colorectal cancer nih.govnii.ac.jp

Breast cancer nih.govnih.gov

Gastric cancer nih.gov

Urothelial cancer researchgate.net

Pancreatic cancer karger.com

The table below summarizes findings from a study on the cytotoxicity of a Survivin-2B (80-88) specific CTL clone against different tumor cell lines. niph.go.jp

Target Cell LineSurvivin-2B ExpressionHLA-A24 ExpressionCytotoxicity
LK79PositivePositiveHigh
A549PositiveNegativeLow
K562NegativeNegativeLow

This data clearly illustrates the specificity of the cytotoxic response, which is dependent on both the expression of the target antigen (Survivin-2B) and the correct MHC molecule (HLA-A24) for presentation.

Studies on Humoral Immune Responses to Survivin (80-88)

While the cellular immune response to Survivin (80-88) is well-documented, research has also explored the humoral immune response, focusing on antibody production and specificity.

Peptide-Induced Antibody Production

Vaccination with survivin fragments, including sequences related to the 80-88 region, has been shown to stimulate antibody production in animal models. researchgate.net One study utilized a chimeric peptide, (80-88)-(153-165), which successfully induced the production of antibodies that could bind to recombinant survivin in mice. researchgate.netresearchgate.net This indicates that the 80-88 sequence, as part of a larger construct, can contribute to B-cell activation and antibody generation.

Another study investigating survivin epitope peptides as immunogens found that when combined with adjuvants like poly(I:C) and MF59, the peptides could induce humoral immunity in mice. nih.gov This suggests that appropriate formulation can enhance the antibody response to survivin-derived peptides. While some research suggests that the humoral response to survivin may not be the primary mechanism of its anti-tumor effect, the induction of anti-survivin antibodies has been observed in patients following peptide vaccination. researchgate.netgoogle.com For example, in a study on urothelial cancer patients, detectable anti-survivin antibodies increased from baseline in 69% of patients who received a survivin-derived peptide vaccine. researchgate.net

Characterization of Antibody Specificity and Binding Sites

The specificity of antibodies induced by survivin peptides is crucial for their potential diagnostic and therapeutic applications. Antibodies generated against a chimeric peptide containing the (80-88) sequence have been shown to bind to survivin in tumor tissues. researchgate.net Specifically, these antibodies were able to detect survivin in breast and bladder tumors through immunohistochemistry and in tumor tissue lysates via immunoblotting. researchgate.net

The specificity of an antibody refers to its ability to bind to a defined epitope. aeonianbiotech.com Polyclonal antibodies generated against a peptide fragment, like the chimeric (80-88)-(153-165) peptide, will recognize different epitopes within that fragment. researchgate.netaeonianbiotech.com Research has been conducted to localize the specific part of the sequence targeted by these antibodies using truncated peptide fragments. researchgate.net

Commercially available polyclonal antibodies against the full-length human survivin protein have also been characterized. rndsystems.com These antibodies can detect survivin in various applications, including Western blot and immunohistochemistry, and their binding is typically to multiple epitopes across the protein. rndsystems.com The precise binding sites of antibodies induced specifically by the 80-88 peptide alone are a subject for further detailed investigation, though the induction of antibodies that recognize the native survivin protein confirms the immunogenicity of this region in the context of a humoral response. researchgate.netresearchgate.net

Research Methodologies for Investigating Survivin 80 88

Peptide Synthesis and Derivatization Techniques

The generation of Survivin (80-88) for research purposes relies on precise chemical synthesis and modification techniques to ensure purity, stability, and immunogenicity.

Solid-Phase Peptide Synthesis and Purification

Solid-phase peptide synthesis (SPPS) is the standard method for producing the Survivin (80-88) peptide, which has the amino acid sequence AYACNTSTL. nih.govnih.gov This technique, originally developed by Bruce Merrifield, involves building the peptide chain sequentially while one end is attached to an insoluble resin support. nobelprize.org This approach simplifies the process by allowing for the easy removal of excess reagents and byproducts by simple filtration and washing after each coupling step. nobelprize.orgpeptide.com

The process begins with the attachment of the C-terminal amino acid to the resin. peptide.com Subsequently, the amino acids are added one by one, following a cycle of deprotection of the N-terminal protecting group (commonly Fmoc or Boc) and coupling of the next protected amino acid. nobelprize.orgpeptide.com The use of excess reagents helps to drive the coupling reactions to completion. nobelprize.org Once the full peptide sequence is assembled, it is cleaved from the resin support and all protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). nobelprize.org

Purification of the synthesized peptide is crucial to remove any truncated or incomplete sequences and byproducts. High-performance liquid chromatography (HPLC) is the primary method used for this purpose, ensuring a high degree of purity for the final peptide product. jpt.com Mass spectrometry is then used to confirm the correct molecular weight and sequence of the synthesized Survivin (80-88) peptide. jpt.com

Table 1: Key Steps in Solid-Phase Peptide Synthesis of Survivin (80-88)

StepDescriptionKey Reagents/Techniques
Resin Attachment The first amino acid (Leucine in this case) is covalently linked to a solid support.Merrifield resin, Wang resin
Deprotection Removal of the temporary protecting group (e.g., Fmoc) from the N-terminus of the attached amino acid.Piperidine (for Fmoc), TFA (for Boc)
Coupling Addition of the next protected amino acid in the sequence, activated for peptide bond formation.DIC/HOBt, HBTU/HATU
Washing Removal of excess reagents and byproducts.Dichloromethane (DCM), Dimethylformamide (DMF)
Cleavage & Deprotection Release of the completed peptide from the resin and removal of all side-chain protecting groups.Trifluoroacetic acid (TFA)
Purification Isolation of the target peptide from impurities.High-Performance Liquid Chromatography (HPLC)
Verification Confirmation of peptide identity and purity.Mass Spectrometry (MS)

Chemical Modifications for Enhanced Stability or Immunogenicity

To improve the therapeutic potential of Survivin (80-88), chemical modifications can be introduced. These changes aim to increase the peptide's stability in biological systems and enhance its ability to provoke a strong immune response. mdpi.com

Modifications can include the substitution of natural amino acids with non-natural ones, altering the peptide backbone, or attaching various chemical groups. For instance, introducing hydrocarbon staples can lock the peptide into a more stable alpha-helical conformation. acs.org Other modifications might involve altering the 2'-position of the ribose in siRNA to enhance stability against enzymatic degradation. mdpi.com While not directly applied to the short Survivin (80-88) peptide, such principles of chemical modification are central to improving the characteristics of therapeutic biomolecules. mdpi.comsemanticscholar.org The goal of these modifications is to create a more robust peptide that can persist longer in the body and be more effectively presented to the immune system.

Cellular Models for Functional and Immunological Studies

To investigate the biological roles of Survivin and the immunological effects of the Survivin (80-88) peptide, various cellular models are employed.

Establishment of Survivin-Expressing Cell Lines

Researchers often use established cancer cell lines that naturally overexpress Survivin, such as those from breast, urothelial, and oral squamous cell carcinomas. nih.govnih.govfrontiersin.org These cell lines provide a relevant context to study the effects of targeting Survivin. For instance, studies have utilized cell lines like HeLa (cervical cancer), MCF-7 (breast cancer), and various oral squamous cell carcinoma (OSCC) cell lines (SCC25, SCC9, CAL27) which show high levels of Survivin expression. nih.gov

In some cases, researchers create cell lines that are engineered to express Survivin. This can be achieved by transfecting cells with a plasmid containing the gene for Survivin (BIRC5). frontiersin.orgaai.org This allows for the study of Survivin's function in a controlled genetic background and can be used to validate that an immune response is specific to Survivin. For example, dendritic cells have been transfected with survivin-RNA to generate survivin-specific cytotoxic T lymphocytes (CTLs). aai.org

Genetic Manipulation via siRNA, shRNA, or CRISPR/Cas9 Systems

To specifically study the function of Survivin, its expression can be knocked down or knocked out using genetic manipulation techniques.

siRNA and shRNA : Small interfering RNA (siRNA) and short hairpin RNA (shRNA) are molecules that can trigger the degradation of specific messenger RNA (mRNA), thereby preventing the synthesis of the target protein. researchgate.net These tools are delivered to cells, often via plasmids or viral vectors, to temporarily reduce Survivin expression and observe the resulting effects on cell viability, proliferation, and apoptosis. researchgate.netaacrjournals.org

CRISPR/Cas9 : The CRISPR/Cas9 system offers a more permanent solution by enabling precise editing of the genome. nih.gov This technology can be used to create a complete knockout of the Survivin gene (BIRC5). nih.govnih.gov By using single or dual guide RNAs (sgRNAs) to direct the Cas9 nuclease to the target gene, researchers can introduce mutations that disrupt gene function, leading to a loss of Survivin protein expression. nih.gov This method has been used in various cancer cell lines, including ovarian and oral squamous cell carcinoma, to study the impact of Survivin loss on tumor progression and chemoresistance. nih.govnih.gov

Table 2: Comparison of Genetic Manipulation Techniques for Studying Survivin

TechniqueMechanism of ActionDuration of EffectCommon Applications in Survivin Research
siRNA Post-transcriptional gene silencing by degrading target mRNA.TransientStudying the short-term effects of Survivin depletion on cell behavior.
shRNA Transcribed from a vector to produce siRNA, leading to sustained gene silencing.Stable (if integrated)Long-term studies of Survivin function and its role in tumor maintenance.
CRISPR/Cas9 Permanent gene knockout or editing at the DNA level.PermanentInvestigating the fundamental roles of Survivin in tumorigenesis and creating knockout cell models for drug screening. nih.govnih.gov

Immunological Assays and Techniques

A variety of immunological assays are used to characterize the immune response elicited by the Survivin (80-88) peptide. These techniques are crucial for evaluating the effectiveness of potential vaccines and immunotherapies.

The primary goal is to detect and quantify the presence of cytotoxic T lymphocytes (CTLs) that are specific to the Survivin (80-88) peptide. Key assays include:

ELISPOT (Enzyme-Linked Immunospot) Assay : This highly sensitive assay measures the frequency of cytokine-secreting cells at the single-cell level. nih.govresearchgate.net In the context of Survivin (80-88) research, it is used to detect the number of T cells that produce interferon-gamma (IFN-γ) upon stimulation with the peptide, indicating a specific cellular immune response. nih.govnih.gov

Tetramer Staining : This technique uses major histocompatibility complex (MHC) tetramers—complexes of four MHC molecules bound to the Survivin (80-88) peptide and linked to a fluorescent marker. nih.govmblbio.com These tetramers bind specifically to T cell receptors that recognize the peptide-MHC complex, allowing for the direct visualization and quantification of peptide-specific T cells by flow cytometry. nih.govmblbio.com

Cytotoxicity Assays : These assays measure the ability of induced CTLs to kill target cells that express Survivin. Target cells, such as Survivin-expressing tumor cell lines, are labeled (e.g., with a radioactive isotope or a fluorescent dye) and then co-cultured with the CTLs. The amount of label released from the lysed target cells is proportional to the cytotoxic activity of the CTLs. nih.gov

Table 3: Common Immunological Assays for Survivin (80-88) Research

AssayPrincipleInformation Obtained
ELISPOT Detects cytokine secretion from individual cells upon antigen stimulation.Frequency of antigen-specific, cytokine-producing T cells (e.g., IFN-γ). nih.govresearchgate.net
Tetramer Staining Fluorescently labeled peptide-MHC complexes bind to specific T cell receptors.Direct quantification and phenotypic analysis of antigen-specific T cells. nih.govmblbio.com
Cytotoxicity Assay Measures the ability of effector cells (CTLs) to lyse target cells.Functional capacity of induced CTLs to kill tumor cells expressing the target antigen. nih.gov

Cytotoxicity Assays (e.g., 51Cr release assay)

Molecular and Biochemical Approaches

Western blotting and immunohistochemistry are fundamental techniques used to detect and quantify the expression of specific proteins in cell or tissue samples. These methods are crucial for investigating the expression of Survivin in various cancers and for understanding its role in the context of Survivin (80-88)-based immunotherapies.

Western Blotting is a technique used to separate proteins by size and then detect a specific protein using an antibody. nih.gov In the context of Survivin research, cell lysates from tumor tissues or cell lines are separated by SDS-PAGE, transferred to a membrane, and then probed with an antibody specific for Survivin. spandidos-publications.comresearchgate.net This allows for the determination of the relative amount of Survivin protein in a sample. researchgate.net A specific band for Survivin is typically observed at approximately 16.5 kDa. nih.gov Studies have used Western blotting to show that Survivin is highly expressed in various cancer tissues compared to normal tissues. nih.govspandidos-publications.com This technique can also be used to analyze the expression of other proteins involved in apoptosis or cell signaling pathways that may be affected by Survivin. researchgate.net

Immunohistochemistry (IHC) is a method used to visualize the distribution and localization of a specific protein within a tissue sample. oncotarget.com Thin sections of tumor tissue are incubated with an antibody against Survivin, which is then detected using a chromogenic or fluorescent secondary antibody. This allows for the visualization of Survivin expression in the context of the tissue architecture. IHC studies have revealed that Survivin is expressed in a high percentage of various cancers, such as oral squamous cell carcinoma and colorectal cancer, while being largely absent in normal corresponding tissues. nih.govspandidos-publications.com The staining can be predominantly cytoplasmic, but nuclear signals are also detectable. The intensity and percentage of positive cells can be scored to provide a semi-quantitative measure of Survivin expression. nih.gov This information can be correlated with clinicopathological features of the tumor. spandidos-publications.com

Co-immunoprecipitation (Co-IP) is a powerful technique used to identify and study protein-protein interactions in vivo. This method is instrumental in elucidating the molecular pathways in which Survivin is involved by identifying its binding partners.

The principle of Co-IP involves using an antibody to isolate a specific protein of interest (the "bait" protein, in this case, Survivin) from a cell lysate. Any proteins that are bound to the bait protein will also be pulled down. biologists.com The entire protein complex is then captured, typically using protein A/G-coated beads. After washing away non-specifically bound proteins, the complex is eluted, and the interacting proteins (the "prey") are identified by Western blotting. biologists.comresearchgate.net

Studies have employed Co-IP to demonstrate that Survivin interacts with several other proteins. For instance, Survivin has been shown to co-immunoprecipitate with the N-terminal domain of Heat shock protein 90 (Hsp90). google.comnih.gov This interaction is thought to be important for the stability and function of Survivin. nih.gov Furthermore, Co-IP experiments have revealed that Survivin can form complexes with other members of the inhibitor of apoptosis (IAP) family, such as XIAP, cIAP1, and cIAP2. researchgate.netresearchgate.net The interaction between Survivin and XIAP has been shown to be enhanced by apoptotic stimuli. researchgate.net Additionally, a direct interaction between Survivin and non-muscle myosin II has been demonstrated using Co-IP, which is important for the process of cytokinesis. biologists.com These studies provide critical insights into the diverse cellular functions of Survivin.

Transcriptional Reporter Assays

Transcriptional reporter assays are fundamental in vitro tools for studying the regulation of gene expression. In the context of survivin, these assays are employed to understand how the BIRC5 gene, which encodes the survivin protein, is transcriptionally controlled. By elucidating the factors and signaling pathways that activate or suppress the survivin promoter, researchers can identify potential therapeutic targets to inhibit survivin expression in cancer cells. The survivin (80-88) epitope is derived from the full-length survivin protein, and therefore, its expression is directly dependent on the transcriptional activity of the BIRC5 gene.

The most common type of transcriptional reporter assay used in survivin research is the luciferase reporter assay. iiarjournals.orgnih.gov This method involves cloning the survivin gene's promoter region into a plasmid vector that also contains the gene for a reporter enzyme, typically firefly luciferase. oup.comresearchgate.net This engineered plasmid is then introduced into cancer cells (a process called transfection). oup.com If the survivin promoter is active within the cancer cell, it drives the transcription of the luciferase gene, leading to the production of the luciferase enzyme. The amount of active enzyme can be precisely quantified by adding its substrate, luciferin, and measuring the resulting bioluminescence with a luminometer. nih.govoup.com The intensity of the light signal is directly proportional to the activity of the survivin promoter. iiarjournals.org

Researchers use this system to screen for molecules that can modulate survivin expression. For instance, studies have used a series of survivin promoter-luciferase constructs with different deletions to pinpoint specific regions of the promoter that are crucial for its activity. nih.govnih.gov These experiments have identified a core promoter region responsible for the gene's expression in cancer cells. nih.gove-century.us By treating transfected cells with various compounds, scientists can determine if these agents inhibit or enhance promoter activity. For example, the compound YM155 was found to selectively inhibit survivin promoter activity, with the core promoter region being a major determinant of this inhibitory effect. e-century.us Similarly, hedamycin (B78663) and selenium have been shown to decrease survivin promoter activity, suggesting they work by inhibiting transcription. nih.govnih.gov Conversely, substances like Hoechst33342 have been found to increase survivin promoter activity. nih.gov

These assays can also be used to identify the specific transcription factors involved in survivin regulation. By mutating the binding sites for transcription factors like Sp1 and c-Myc within the promoter construct, researchers have demonstrated their critical role in driving survivin expression. researchgate.netnih.gov Studies have shown that disrupting the interaction between the Sp1 transcription factor and the survivin promoter is a key mechanism by which inhibitors like YM155 and selenium suppress survivin expression. nih.gove-century.us

Agent/FactorCell Line(s)Effect on Survivin Promoter ActivityKey FindingCitation(s)
YM155 PC-3 (Prostate Cancer)InhibitionSelectively inhibits the survivin core promoter (269 bp) by disrupting Sp1-DNA interaction. e-century.us
Hedamycin HeLa (Cervical Cancer)InhibitionBinds to a GC-rich element in the promoter, preventing the binding of Sp1-like proteins. nih.gov
Selenium (MSA) C4-2 (Prostate Cancer)InhibitionPrevents Sp1 from binding to the survivin promoter, leading to transcriptional suppression. nih.gov
Hoechst33342 HeLa, HCT116 (Colon Cancer)ActivationInteracts with an AT-rich DNA element, leading to increased promoter activity. nih.gov
miRNA-494 / miRNA-320a REH (Leukemia)InhibitionDirectly target the 3'-untranslated region (UTR) of survivin, reducing expression (post-transcriptional). ashpublications.org
HBZ / APH-2 Proteins 293TActivationHTLV viral proteins that activate the survivin promoter in a dose-dependent manner. researchgate.net

Preclinical In Vivo Animal Models for Immunotherapy Research

Preclinical in vivo animal models are indispensable for evaluating the safety and efficacy of new cancer immunotherapies before they can be tested in humans. For research focused on survivin, and specifically the Survivin (80-88) peptide, these models allow scientists to study the complex interactions between the immune system, cancer cells, and the therapeutic agent in a living organism. frontiersin.orgresearchgate.net The expression of survivin in tumors but not in most normal adult tissues makes it an ideal target for cancer-specific therapies. researchgate.netnih.govd-nb.info Animal models provide a platform to test whether targeting survivin can lead to tumor regression and to understand the mechanisms behind the observed effects. plos.orgoup.com

Murine Models for Vaccine Efficacy Assessment

Murine (mouse) models are the most common systems used to assess the efficacy of cancer vaccines targeting survivin. frontiersin.org These models typically involve transplanting survivin-expressing cancer cells into mice and then treating them with a vaccine designed to elicit an immune response against the survivin protein or its derived peptides, such as Survivin (80-88). frontiersin.orgnih.gov The high degree of similarity between human and mouse survivin protein (84% identity) allows for the testing of human survivin vaccines in standard mouse strains like BALB/c and C57BL/6. frontiersin.orgbiorxiv.org

A key peptide used in this research is the HLA-A24-restricted epitope Survivin-2B (80-88), with the amino acid sequence AYACNTSTL. d-nb.infonih.govplos.org This peptide has been shown to be immunogenic and capable of inducing cytotoxic T lymphocytes (CTLs) that can recognize and kill cancer cells expressing survivin. nih.govresearchgate.net

In a typical vaccine efficacy study, mice are first challenged with a tumor cell line, such as murine 4T1 mammary carcinoma, CT26 colorectal carcinoma, or A20 B-lymphoma, which have been engineered to express human survivin. frontiersin.orgnih.gov Once tumors are established, the mice are vaccinated. frontiersin.org The vaccine can be a synthetic peptide like Survivin (80-88) itself, often mixed with an adjuvant to boost the immune response, or a DNA vaccine that encodes the survivin peptide. frontiersin.orgplos.org Researchers then monitor several outcomes:

Tumor Growth: The primary measure of efficacy is the inhibition of tumor growth in vaccinated mice compared to control groups (e.g., unvaccinated or receiving a placebo). frontiersin.orgnih.gov Studies have consistently shown that vaccination with survivin-based peptides or DNA can significantly delay tumor growth and improve survival rates in these models. frontiersin.orgnih.govresearchgate.net

Immune Response: To confirm the vaccine is working as intended, splenocytes from vaccinated mice are analyzed for a survivin-specific immune response. biorxiv.org Assays like the IFN-γ ELISpot are used to quantify the number of T-cells that recognize and react to the survivin peptide. biorxiv.orgplos.orgresearchgate.net

Immunological Memory: Successful vaccines should create long-term protection. To test this, mice that have successfully cleared their tumors after vaccination are often re-challenged with the same tumor cells weeks or months later to see if they are protected from relapse. frontiersin.org

Studies using a vaccine composed of three long synthetic survivin peptides (which includes regions encompassing epitopes like 80-88) demonstrated high therapeutic efficacy against established murine tumor models, leading to tumor eradication and long-term protection against rechallenge. frontiersin.org This protection was associated with the generation of both cytotoxic CD8+ and multifunctional Th1 CD4+ T-cells, as well as increased infiltration of these immune cells into the tumor microenvironment. frontiersin.org

Murine ModelCancer TypeVaccine TypeKey FindingsCitation(s)
BALB/c Colorectal Carcinoma (hCT26), B-Lymphoma (hA20)Long Synthetic Peptides (SVX)Significant inhibition of established tumor growth; induced specific cytotoxic CD8+ and Th1 CD4+ T-cell responses; provided long-term memory protection. frontiersin.org
BALB/c Mammary Carcinoma (4T1)Adjuvanted Survivin Peptide MicroparticlesStatistically significant slower primary tumor growth rates compared to control groups; induced a peptide antigen-specific gamma interferon response. nih.govbiorxiv.org
C57BL/6 Melanoma (B16F10-SUR)DNA Replicon Vaccine (encoding Survivin & hCGβ)Significantly delayed in vivo tumor growth; induced both humoral and cellular (CD4+/CD8+) immune responses, including IFN-γ release. plos.org
HLA-A24 Transgenic Various CancersPeptide Vaccine (Survivin-2B 80-88)Vaccination induced peptide-specific CTLs capable of killing tumor cells expressing endogenous survivin in an HLA-A24-restricted manner. nih.govnih.gov

Xenograft Models for Survivin Inhibition Studies

Xenograft models are critical for evaluating cancer therapies that directly target human cancer cells. nih.govresearchgate.net In these models, human tumor cells are implanted into immunodeficient mice, such as nude or SCID mice. oup.comnih.gov Because these mice lack a functional immune system, the human cancer cells can grow and form tumors without being rejected. oup.com This setup is particularly useful for studying the direct effects of survivin-inhibiting drugs on human tumors in a live, vascularized environment. plos.orgub.edu

These models are used to test a variety of survivin inhibitors, including small molecule drugs and antisense oligonucleotides. The primary goal is to determine if inhibiting survivin can stop tumor growth. oup.comaacrjournals.org

Small Molecule Inhibitors: YM155 is a well-studied small molecule that suppresses survivin transcription. e-century.usmdpi.com In xenograft models of prostate cancer, non-Hodgkin lymphoma, and melanoma, treatment with YM155 led to decreased survivin levels in the tumors and significant inhibition of tumor growth. plos.orgmdpi.com

Antisense Oligonucleotides (ASOs): These are short, synthetic strands of nucleic acid that bind to the survivin messenger RNA (mRNA), leading to its degradation and preventing the production of the survivin protein. ub.edu LY2181308 is an ASO that has been tested in glioblastoma and melanoma xenograft models. aacrjournals.org Administration of LY2181308 resulted in significant inhibition of survivin expression within the tumors and a corresponding reduction in tumor growth. aacrjournals.org

In these studies, tumor volume is measured regularly to assess the anti-tumor activity of the compound. plos.org At the end of the experiment, tumors can be excised and analyzed by methods like Western blotting or immunohistochemistry to confirm that the drug has successfully reduced the levels of survivin protein. plos.orgaacrjournals.org These models have been instrumental in demonstrating the preclinical anti-cancer efficacy of various survivin inhibitors and providing the rationale for their advancement into clinical trials. ub.edumdpi.com

Xenograft Model (Cancer Type)InhibitorMechanism of ActionKey FindingsCitation(s)
A375 (Human Melanoma) Compound 4gSmall Molecule InhibitorEffectively suppressed tumor growth in a dose-dependent manner; reduced survivin protein levels in tumor tissues. plos.org
PC3 (Human Prostate) YM155Transcriptional SuppressantPromoted tumor regression in ectopic xenograft tumors. ub.edu
U-87 MG (Glioblastoma), YUSAC-2 (Melanoma) LY2181308Antisense OligonucleotideProduced significant antitumor activity and inhibition of survivin expression in xenograft tumors. aacrjournals.org
A549, Calu-6 (Lung) EZN-3042 (SPC3042)Antisense OligonucleotideCaused 60% downmodulation of survivin mRNA and 37-45% tumor growth inhibition as a single agent. ub.edu
A2780 (Ovarian Cancer) pSRVN-SEAP plasmidReporter ConstructDemonstrated that survivin promoter activity increases with tumor growth in vivo. oup.comnih.gov

Research on Therapeutic Strategies Involving Survivin 80 88

Survivin (80-88)-Based Peptide Immunotherapy Concepts

The core concept behind survivin (80-88)-based immunotherapy is to utilize this specific peptide to stimulate the patient's own immune system to recognize and attack cancer cells. researchgate.net This approach primarily revolves around the use of peptide vaccines and specialized immune cells to generate a targeted anti-tumor response. researchgate.netresearchgate.net

Design and Development of Peptide Vaccines

The survivin-2B (80-88) peptide, with the amino acid sequence AYACNTSTL, is a key component in the design of cancer vaccines. mblbio.comniph.go.jp This 9-mer peptide is recognized by cytotoxic T lymphocytes (CTLs) when presented by the human leukocyte antigen (HLA)-A24 molecule. karger.comaacrjournals.org Research has demonstrated that this specific peptide can effectively bind to HLA-A24 and induce CTLs from the peripheral blood of cancer patients. aacrjournals.org These induced CTLs have shown the ability to kill cancer cells that are positive for both survivin-2B and HLA-A24. aacrjournals.org

The development of these vaccines involves synthesizing the survivin-2B (80-88) peptide under stringent manufacturing conditions to ensure high purity. niph.go.jpnih.gov The peptide is often supplied as a freeze-dried powder and reconstituted before use. niph.go.jpnih.gov Clinical trials have explored the use of this peptide, sometimes in combination with an adjuvant like Incomplete Freund's Adjuvant (IFA), to enhance the immune response. niph.go.jpnih.gov The goal of these vaccines is to increase the frequency of CTLs that are specific to the survivin-2B (80-88) peptide, thereby mounting an effective attack against tumors. nih.gov

Dendritic Cell-Based Immunization Strategies

Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating T-cell mediated immunity. nih.govfrontiersin.org In the context of survivin-based immunotherapy, DCs are harnessed to present the survivin (80-88) peptide to the immune system. One strategy involves loading autologous DCs with survivin antigens, such as the full-length protein or specific peptides like survivin-2B (80-88). frontiersin.orgnih.gov

Modulation of Anti-Tumor Cellular Immunity through Survivin (80-88) Targeting

Targeting the survivin (80-88) peptide is a key strategy for modulating the body's cellular immune response against tumors. This approach aims to specifically activate and enhance the components of the immune system responsible for identifying and destroying cancer cells.

Enhancement of Antigen-Specific T-Cell Responses

A primary goal of survivin (80-88)-based therapies is to boost the response of antigen-specific T-cells. Clinical studies have demonstrated that vaccination with the survivin-2B (80-88) peptide can lead to a significant increase in the frequency of CTLs that are specific to this peptide. nih.govsemanticscholar.org This is often measured using techniques like HLA-A24/peptide tetramer analysis, which can identify and quantify the population of these specialized T-cells in a patient's blood. nih.govresearchgate.net The successful induction of these CTLs indicates that the immune system has been effectively "trained" to recognize the survivin (80-88) antigen. One case study reported the continuous circulation of survivin-2B-restricted CTLs in a pancreatic cancer patient for over a decade following vaccination, suggesting the induction of long-lasting memory T cells. d-nb.info

Investigating Combined Immunotherapeutic Modalities (e.g., with Type I Interferon)

To improve the effectiveness of survivin (80-88) peptide vaccines, researchers have explored combining them with other immunotherapeutic agents. mdpi.com One notable example is the use of Type I Interferon (IFN), specifically IFN-alpha. nih.govnih.gov Studies have shown that administering IFN-alpha in conjunction with the survivin-2B (80-88) peptide vaccine can enhance the immunological response in patients with cancers like colorectal and pancreatic cancer. nih.govnih.gov This combination has been linked to improved clinical outcomes in some cases. nih.gov The rationale behind this combined approach is that IFN-alpha can augment the immune system's response to the vaccine, potentially leading to a more robust and sustained anti-tumor effect. d-nb.info However, the benefit of adding IFN-alpha was not as clear in studies involving urothelial cancer. semanticscholar.org

Survivin (80-88) as a Probe for Novel Anti-Survivin Approaches

Beyond its direct use in vaccines, the survivin (80-88) peptide serves as a valuable tool for developing and evaluating new strategies to target survivin. The ability to generate survivin-2B (80-88) specific CTLs has been instrumental in validating survivin as a viable immunotherapeutic target. researchgate.netaacrjournals.org

The peptide is used in laboratory assays to assess the cytotoxicity of induced CTLs against cancer cell lines. karger.comresearchgate.net For instance, researchers can co-culture CTLs with cancer cells that have been pulsed with the survivin-2B (80-88) peptide to determine the effectiveness of the immune response. karger.com Furthermore, the development of reagents like HLA-A*24:02/survivin-2B (80-88) tetramers allows for the precise detection and monitoring of survivin-specific T-cells in patients undergoing immunotherapy. mblbio.com This provides a direct way to measure the immunological impact of a given treatment.

Investigation of Small Molecule Interactions with Survivin

The development of small molecules that directly interact with Survivin and disrupt its functions is a significant area of cancer research. These molecules often target key domains or interaction interfaces of the Survivin protein, leading to its destabilization or the inhibition of its anti-apoptotic and cell cycle regulatory roles.

One approach involves targeting the BIR (Baculoviral IAP Repeat) domain of Survivin, which is crucial for its interaction with other proteins. For instance, the natural product Withanone, derived from Withania somnifera, has been studied for its potential to bind to the BIR domain. ub.edu Computational docking analyses have suggested that Withanone occupies the same hydrophobic pocket on the BIR domain as the natural antagonist SMAC/DIABLO, thereby potentially interfering with Survivin's ability to inhibit caspases. ub.edu Similarly, a 5-deazaflavin analog was identified through screening to disrupt the interaction between Survivin and SMAC. d-nb.info More recently, a small molecule named PZ-6-QN was found to bind to Survivin in a manner similar to the SMAC peptide AVPI. d-nb.info This molecule is designed to enter the mitochondria and block the Survivin-SMAC interaction, promoting the release of apoptosis-inducing factors. d-nb.info

Another strategy focuses on the dimerization interface of Survivin. The small molecule S12 was identified through computational screening and was found to target a specific cavity near the dimerization surface. d-nb.info While it is not definitively clear if S12 disrupts dimerization directly or interferes with a partner protein's interaction with the Survivin monomer, it has been shown to alter spindle formation, cause mitotic arrest, and induce cell death. d-nb.info A separate in-silico screening effort targeting critical dimerization residues led to the identification of LQZ-7. iu.edu This molecule was shown to disrupt Survivin dimerization and promote its degradation in a proteasome-dependent manner. iu.edu

Furthermore, some small molecules have been developed to interfere with the interaction between Survivin and its chaperone protein, Heat shock protein 90 (Hsp90). The interaction between the ATPase domain of Hsp90 and the BIR domain of Survivin is essential for maintaining Survivin's stability. mdpi.comoup.com Shepherdin, a cell-permeable peptidomimetic derived from the Survivin sequence itself (Lys79–Leu87), was designed to antagonize this interaction. oup.comjcancer.org It also inhibits Hsp90's chaperone function by competing with ATP binding, leading to the destabilization of several Hsp90 client proteins, including Survivin. oup.com Following a similar principle, the non-peptidic small molecule AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside) was identified through computational design to mimic Shepherdin's properties. ub.eduacs.org AICAR binds to the N-terminal domain of Hsp90, leading to the destabilization of client proteins like Survivin and inducing apoptosis in tumor cells. ub.eduacs.orgcnr.it

The HIV protease inhibitor Indinavir was identified through virtual screening as a potential inhibitor of Survivin's protein-protein interactions. mdpi.com It is thought to disrupt the interaction of Survivin with partners in the chromosomal passenger complex (CPC), leading to the downregulation of Aurora B and XIAP and the activation of caspase-3. mdpi.comresearchgate.net

Below is a table summarizing small molecules that interact with Survivin:

Small MoleculeTarget InteractionMechanism of ActionReference
Withanone Survivin (BIR domain) - SMAC/DIABLOCompetes with SMAC/DIABLO for binding to the BIR domain. ub.edu
PZ-6-QN Survivin - SMACBinds to Survivin, disrupting its interaction with SMAC in the mitochondria. d-nb.infomdpi.com
S12 Survivin Dimerization InterfaceBinds to a cavity near the dimerization surface, altering spindle formation. d-nb.info
LQZ-7 Survivin DimerizationDisrupts Survivin homodimerization and induces proteasomal degradation. iu.edu
Shepherdin Survivin - Hsp90Antagonizes the Survivin-Hsp90 interaction and inhibits Hsp90's chaperone function. mdpi.comoup.comjcancer.org
AICAR Hsp90 (N-terminal domain)Mimics Shepherdin to bind Hsp90, leading to the destabilization of Survivin. ub.eduoup.comacs.org
Indinavir Survivin - CPCPotentially disrupts Survivin's interaction with the Chromosomal Passenger Complex. ub.edumdpi.com
5-deazaflavin analog Survivin - SMACDisrupts the interaction between Survivin and SMAC. d-nb.info

Strategies to Disrupt Survivin's Protein-Protein Interactions

A key therapeutic approach in targeting Survivin involves the disruption of its interactions with various protein partners, which are critical for its function in both apoptosis inhibition and cell cycle regulation. These strategies aim to destabilize Survivin or prevent it from carrying out its oncogenic roles.

Disruption of Survivin-Hsp90 Interaction:

The stability of the Survivin protein is heavily dependent on its association with the molecular chaperone Heat shock protein 90 (Hsp90). oup.com This interaction, which involves the ATPase domain of Hsp90 and the BIR domain of Survivin, prevents the proteasomal degradation of Survivin. mdpi.comoup.com Consequently, inhibiting this interaction is a promising strategy to reduce Survivin levels in cancer cells.

Shepherdin: This peptidomimetic, designed from a sequence within Survivin itself (Lys79–Leu87), acts as an antagonist of the Survivin-Hsp90 complex. oup.comjcancer.org By competing with ATP for binding to Hsp90, Shepherdin not only disrupts the chaperone's interaction with Survivin but also affects other client proteins like Akt and CDK6, leading to apoptosis. mdpi.comoup.com

AICAR: This non-peptidic small molecule was rationally designed to mimic the action of Shepherdin. ub.eduacs.org It binds to the N-terminal ATP-binding pocket of Hsp90, leading to the destabilization and subsequent degradation of Hsp90 client proteins, including Survivin. ub.eduoup.comcnr.it

Disruption of Survivin-SMAC/DIABLO Interaction:

Survivin can sequester the pro-apoptotic protein SMAC/DIABLO, preventing it from neutralizing other Inhibitor of Apoptosis Proteins (IAPs) like XIAP. mdpi.comd-nb.info Disrupting the Survivin-SMAC interaction is therefore a strategy to promote apoptosis.

Withanone: This natural compound is predicted through computational models to bind to the same hydrophobic groove on Survivin's BIR domain that SMAC/DIABLO occupies, suggesting it could act as a competitive inhibitor. ub.edu

PZ-6-QN: This molecule was specifically identified to disrupt the Survivin-SMAC interaction within the mitochondria, thereby promoting the release of SMAC and cytochrome c. d-nb.infomdpi.com

5-deazaflavin analog: Identified from a compound library screen, this small molecule was found to preferentially inhibit the interaction of Survivin with SMAC over its interaction with INCENP. d-nb.infomdpi.com

Disruption of Survivin Dimerization and CPC Interactions:

Survivin functions as a homodimer and is a core component of the Chromosomal Passenger Complex (CPC), which is essential for proper mitosis. Targeting these interactions can lead to mitotic catastrophe and cell death.

Indinavir: This HIV protease inhibitor was identified through a pharmacophore model as a potential disruptor of Survivin's interactions with its partners in the CPC. ub.edumdpi.com Treatment with Indinavir has been shown to decrease levels of Aurora B, a key component of the CPC. ub.edu

S12: This small molecule binds to a cavity near the survivin dimerization interface, leading to altered spindle formation and mitotic arrest. d-nb.info

LQZ-7F: This compound was identified for its ability to directly bind to Survivin and disrupt its homodimerization, leading to its degradation and the induction of apoptosis. iu.edu

Disruption of Survivin-Ran Interaction:

Survivin's interaction with the small GTPase Ran is important for regulating microtubule dynamics and spindle formation. mdpi.com

LLP-3: Derived from the Abbott 8 compound, LLP-3 was designed to disrupt the Survivin-Ran complex. ub.edu This disruption has been shown to inhibit the survival and growth of glioma stem cells. ub.eduspandidos-publications.com

The table below summarizes various strategies to disrupt Survivin's protein-protein interactions:

Interaction PartnerStrategy/InhibitorMechanismReference
Hsp90 Shepherdin, AICARInhibit the chaperone function of Hsp90, leading to Survivin destabilization. ub.edumdpi.comoup.comjcancer.orgacs.org
SMAC/DIABLO Withanone, PZ-6-QN, 5-deazaflavin analogCompetitively inhibit or directly disrupt the Survivin-SMAC interaction. ub.edud-nb.infomdpi.com
Dimerization/CPC Indinavir, S12, LQZ-7FDisrupt Survivin homodimerization or its interactions within the Chromosomal Passenger Complex. ub.edud-nb.infoiu.edumdpi.com
Ran LLP-3Disrupts the Survivin-Ran complex, impairing spindle formation. ub.eduspandidos-publications.com

Future Research Directions and Challenges in Survivin 80 88 Studies

Deeper Elucidation of Survivin (80-88) Processing and Presentation Pathways

A critical area for future research is the detailed mapping of the intracellular pathways involved in the processing and presentation of the Survivin (80-88) peptide. Tumor antigens are processed into smaller peptides and loaded onto Major Histocompatibility Complex (MHC) molecules for presentation to T cells. nih.gov While it is known that Survivin-derived peptides can be presented by both MHC class I and class II molecules, the precise mechanisms for the (80-88) epitope are not fully understood. nih.gov

Specifically, research should focus on:

Antigen Processing Machinery: Investigating the specific proteasomes and peptidases responsible for cleaving the full-length Survivin protein to generate the exact (80-88) fragment.

MHC Loading and Trafficking: Delineating the journey of the Survivin (80-88) peptide from its point of generation to its loading onto HLA-A24 molecules and subsequent transport to the cell surface. nih.govniph.go.jpnih.gov Studies have shown that the HLA-A24-restricted antigenic peptide survivin-2B 80-88 (AYACNTSTL) is recognized by cytotoxic T lymphocytes (CTLs). niph.go.jpnih.gov

TAP-Dependent vs. Independent Pathways: Determining whether the transport of Survivin (80-88) into the endoplasmic reticulum for MHC class I loading is dependent on the Transporter associated with Antigen Processing (TAP). ebi.ac.uk Some endogenous peptides can utilize TAP-independent pathways. ebi.ac.uk

Cross-Presentation Efficiency: For immunotherapies involving the delivery of exogenous Survivin (80-88) or its precursor, understanding the efficiency and pathways of cross-presentation by antigen-presenting cells (APCs) like dendritic cells (DCs) is paramount. nih.govnih.gov Research has indicated that Hsp90-chaperoned precursor peptides can be efficiently cross-presented by human DCs. nih.gov

Comprehensive Analysis of Immunological Memory and Long-Term Responses

A successful immunotherapy should not only elicit an immediate anti-tumor response but also establish long-lasting immunological memory to prevent tumor recurrence. asm.orgwikipedia.org Future studies on Survivin (80-88) must therefore include a comprehensive analysis of the memory T cell populations it induces.

Key research questions include:

Phenotype of Memory T Cells: Characterizing the specific subsets of memory T cells (e.g., central memory, effector memory, resident memory) generated following vaccination or immunotherapy with Survivin (80-88).

Longevity and Functionality: Assessing the persistence and functional capacity of Survivin (80-88)-specific memory T cells over extended periods post-treatment.

Role of CD4+ T Helper Cells: Investigating the role of CD4+ T helper cells in the establishment and maintenance of CD8+ memory T cell responses against Survivin (80-88). The presence of HLA-class II epitopes in Survivin peptides is crucial for stimulating T helper cells. nih.gov

Booster Strategies: Determining the optimal timing and frequency of booster immunizations to maintain a robust and durable memory response.

Studies have shown that some vaccine formulations incorporating survivin peptides can trigger long-term immunity involving CD8+ memory T cells. nih.gov The transition from an effector phase to an immunological memory phase is a critical area of study. frontiersin.org

Investigating the Role of Survivin (80-88) in Autoimmunity and Immune Tolerance Mechanisms

While the overexpression of Survivin in tumors makes it an attractive target, its low-level expression in some healthy, proliferating cells raises concerns about potential autoimmune reactions. nih.gov Survivin plays a role in regulating the immune system, including the proliferation of activated T cells and the maintenance of memory CD8+ T cells. researchgate.net Therefore, a thorough investigation into the potential for Survivin (80-88)-targeted therapies to break immune tolerance is essential.

Future research should address:

Autoreactive T Cell Clones: Screening for the presence and activation of T cells that recognize Survivin (80-88) in the context of self-tissues in both healthy individuals and cancer patients undergoing immunotherapy.

Mechanisms of Peripheral Tolerance: Understanding how peripheral tolerance mechanisms prevent the activation of potentially autoreactive T cells against Survivin-expressing normal tissues. mdpi.com Dysregulation of these mechanisms can lead to autoimmune diseases. nih.govnih.gov

Impact on Immune Cell Homeostasis: Evaluating the effect of long-term Survivin (80-88) immunization on the homeostasis of normal immune cell populations that may express low levels of Survivin. Survivin is known to be involved in the development and differentiation of immune cells. researchgate.net

Survivin in Autoimmune Diseases: The aberrant expression of Survivin has been implicated in several autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. researchgate.netnih.govamegroups.org Research into the role of specific epitopes like (80-88) in these conditions is warranted.

Development of Advanced in vitro and in vivo Models for Immunogenicity Assessment

To accelerate the development and improve the predictive power of preclinical studies, more sophisticated in vitro and in vivo models are needed. amegroups.org These models will be instrumental in assessing the immunogenicity of new Survivin (80-88)-based vaccine formulations and immunotherapies.

Areas for development include:

Humanized Mouse Models: Utilizing mice engrafted with human immune system components to better replicate the human immune response to Survivin (80-88) presented on human HLA molecules.

3D Organoid Cultures: Employing patient-derived tumor organoids co-cultured with immune cells to provide a more realistic in vitro setting for evaluating the efficacy and specificity of T cell responses.

Advanced In Vitro Stimulation Assays: Developing more sensitive and comprehensive in vitro assays to characterize the full spectrum of immune responses, including cytokine profiles, T cell receptor (TCR) repertoire analysis, and the induction of different T cell subsets. In vitro stimulation of peripheral blood mononuclear cells with the survivin-2B80-88 peptide has been shown to induce survivin-specific CTL activity. nih.gov

Comparative Efficacy Models: Designing preclinical models that allow for the direct comparison of different vaccine adjuvants, delivery systems, and combination therapies to identify the most potent strategies for inducing a Survivin (80-88)-specific immune response. nih.gov

Addressing Challenges in Specificity and Off-Target Effects in Immunotherapy

A major hurdle in cancer immunotherapy is ensuring the specific targeting of tumor cells while minimizing damage to healthy tissues. nih.gov Although Survivin is considered a tumor-associated antigen, its expression in certain normal proliferating cells necessitates strategies to enhance the specificity of Survivin (80-88)-based therapies. nih.govnih.gov

Future research efforts should focus on:

High-Affinity TCRs: Engineering T cells with TCRs that have a high affinity and specificity for the Survivin (80-88)-HLA-A24 complex, potentially reducing the risk of off-target recognition.

Affinity Tuning: Modifying the affinity of TCRs to a level that is sufficient to recognize the high levels of Survivin (80-88) on tumor cells but not the low levels on normal cells.

Combination Therapies: Combining Survivin (80-88) immunotherapy with agents that can selectively upregulate the expression of Survivin or components of the antigen presentation machinery within the tumor microenvironment.

Logic-Gated T-Cell Therapies: Developing "smart" T cells that require the recognition of two or more tumor-associated antigens before activation, thereby increasing the specificity of the anti-tumor response.

Integration of Multi-Omics Data for Predictive Biomarker Discovery

The response to immunotherapy can be highly variable among patients. The integration of multi-omics data (genomics, transcriptomics, proteomics, etc.) holds immense promise for identifying predictive biomarkers that can help select patients most likely to benefit from Survivin (80-88)-based therapies. nih.govmdpi.com

Key areas for exploration include:

Tumor Microenvironment Profiling: Using multi-omics approaches to characterize the tumor microenvironment, including the immune cell infiltrate, the expression of immune checkpoints, and the metabolic landscape, to identify factors that correlate with response or resistance. frontiersin.org

Predictive Gene Signatures: Analyzing the genomic and transcriptomic profiles of tumors to identify gene expression signatures or mutational patterns associated with successful outcomes following Survivin (80-88) immunotherapy. nih.gov

Systems Biology Approaches: Employing computational and systems biology models to integrate diverse omics datasets and predict patient responses to treatment, paving the way for more personalized immunotherapies. medrxiv.org

Q & A

Q. What experimental methodologies are recommended for detecting Survivin (80-88) in cancer tissues?

Survivin (80-88) detection typically employs immunohistochemistry (IHC) for protein localization in tumor sections , Western blot with antibodies targeting the ~16 kDa band for specificity , and RT-PCR for mRNA quantification . For clinical biomarker studies, urinary survivin detection via RNA or protein assays (e.g., real-time PCR) is validated in bladder cancer . Ensure proper controls, such as normal tissue or cell lines with confirmed Survivin expression levels, to minimize false positives.

Q. How does Survivin (80-88) contribute to apoptosis resistance in cancer cells?

Survivin (80-88) inhibits caspase activity by binding to XIAP, thereby blocking extrinsic and intrinsic apoptosis pathways. Experimental validation involves siRNA-mediated knockdown (e.g., in pancreatic cancer Patu8988 cells), which increases caspase-3/7 activation and chemosensitivity . Flow cytometry with Annexin V/PI staining post-knockdown quantifies apoptotic populations .

Q. What in vitro and in vivo models are suitable for studying Survivin (80-88) function?

Common models include:

  • In vitro : siRNA-transfected cancer cell lines (e.g., Patu8988 , SHG-44 glioblastoma ) for proliferation (MTT/clonogenic assays) and apoptosis (TUNEL/flow cytometry) studies.
  • In vivo : Xenograft models (e.g., nude mice with survivin-overexpressing tumors) treated with survivin-targeted therapies (e.g., antisense oligonucleotides) to assess tumor growth inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Survivin (80-88)'s interaction with EGFR and VEGF in cancer progression?

While Survivin correlates with EGFR in thyroid cancer (χ² test, P < 0.05 ), its independence from VEGF suggests pathway-specific roles. To address contradictions:

  • Use co-immunoprecipitation and pathway inhibitors (e.g., EGFR tyrosine kinase inhibitors) to validate direct vs. indirect interactions.
  • Perform multivariate regression to control confounding variables (e.g., tumor stage) in clinical cohorts .

Q. What methodological strategies improve the predictive value of Survivin (80-88) as a biomarker for chemoresistance?

  • Preclinical : Combine survivin expression (qRT-PCR/Western blot) with drug-response assays (e.g., cisplatin IC₅₀ in NSCLC ).
  • Clinical : Use Cox regression to assess survivin’s prognostic independence from variables like differentiation grade or lymph node metastasis . Meta-analyses (e.g., STATA/Meta-disc) of urinary survivin in bladder cancer show pooled sensitivity of 76% and specificity of 82% .

Q. How can Survivin (80-88)-targeted therapies overcome multi-drug resistance (MDR) in cancers?

Survivin confers MDR by upregulating Pgp/uPA/PAI-1. Experimental approaches include:

  • Dual-targeting siRNA (e.g., survivin + AKT knockdown in HaCaT cells) to disrupt PI3K/AKT-survivin crosstalk .
  • Combinatorial therapy: Survivin inhibitors (e.g., YM155) with gemcitabine in pancreatic cancer models to reduce IC₅₀ by 50% .

Q. What statistical considerations are critical when analyzing survivin’s role in survival outcomes?

  • Address left censoring and non-parallel survival curves with stratified Cox models .
  • Validate survivin’s prognostic independence via multivariate analysis (e.g., in pancreatic cancer, HR = 2.1, P < 0.05 ).
  • Use TCGA data (UALCAN portal) to correlate BIRC5 (survivin) expression with molecular subtypes and survival .

Methodological Best Practices

  • Experimental Design : Include power analysis to determine cohort sizes in clinical studies (e.g., ROC curve AUC > 0.7 for survivin biomarker validation ).
  • Data Reproducibility : Follow NIH guidelines for preclinical reporting (e.g., cell line authentication, assay triplicates) .
  • Ethical Compliance : Obtain IRB approval for human samples and adhere to ARRIVE guidelines for animal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.